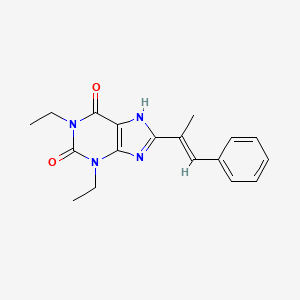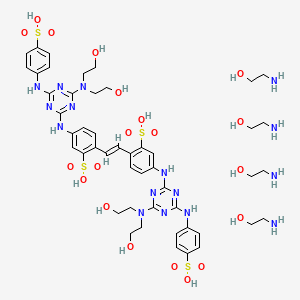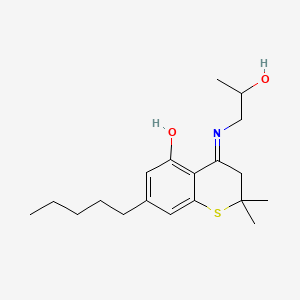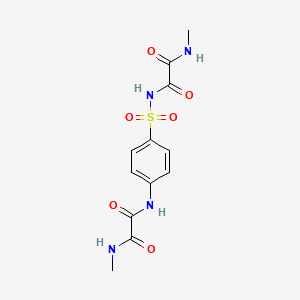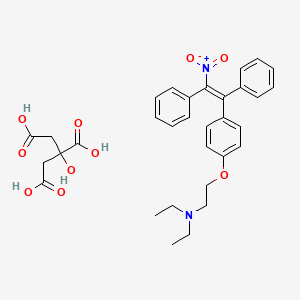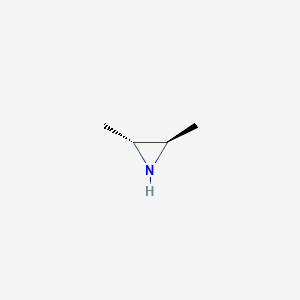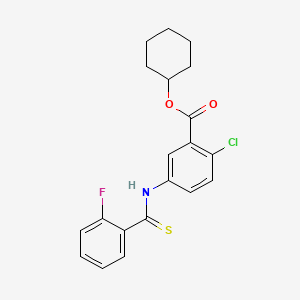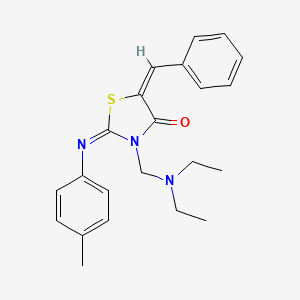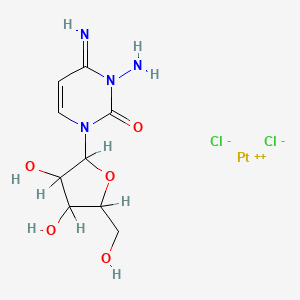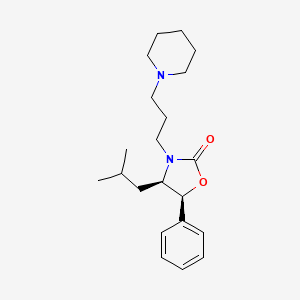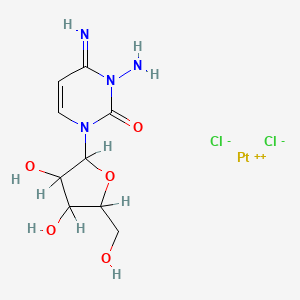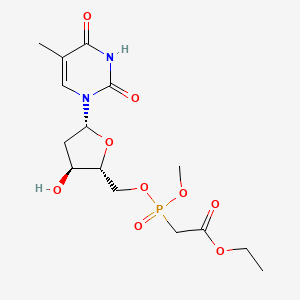
(((1-(2,4-Dioxo-5-methyl-1,2,3,4-tetrahyropyrimidin-1-yl)-2-deoxy-beta-D-erythro-pentofuranos-5-yl)oxy)methoxyphosphinyl)acetic acid ethyl ester oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(((1-(2,4-Dioxo-5-methyl-1,2,3,4-tetrahyropyrimidin-1-yl)-2-deoxy-beta-D-erythro-pentofuranos-5-yl)oxy)methoxyphosphinyl)acetic acid ethyl ester oxide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine This compound features a unique structure that includes a tetrahydropyrimidinyl group, a deoxy-pentofuranosyl moiety, and a phosphinyl acetic acid ethyl ester oxide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “(((1-(2,4-Dioxo-5-methyl-1,2,3,4-tetrahyropyrimidin-1-yl)-2-deoxy-beta-D-erythro-pentofuranos-5-yl)oxy)methoxyphosphinyl)acetic acid ethyl ester oxide” involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetrahydropyrimidinyl Group: This can be achieved through a cyclization reaction involving a suitable amine and a diketone under acidic conditions.
Attachment of the Deoxy-Pentofuranosyl Moiety: This step typically involves glycosylation reactions where the sugar moiety is attached to the tetrahydropyrimidinyl group using a glycosyl donor and a suitable catalyst.
Introduction of the Phosphinyl Acetic Acid Ethyl Ester Oxide Group: This can be accomplished through a phosphorylation reaction, where a phosphinylating agent reacts with the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphinyl group, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and phosphinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Alcohol derivatives.
Substitution: Substituted esters and phosphinyl derivatives.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: It can be used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity. The phosphinyl group can act as a ligand, binding to metal ions and affecting their catalytic properties. The exact pathways involved would depend on the specific application and target.
類似化合物との比較
Similar Compounds
- (((1-(2,4-Dioxo-5-methyl-1,2,3,4-tetrahyropyrimidin-1-yl)-2-deoxy-beta-D-erythro-pentofuranos-5-yl)oxy)methoxyphosphinyl)acetic acid methyl ester oxide
- (((1-(2,4-Dioxo-5-methyl-1,2,3,4-tetrahyropyrimidin-1-yl)-2-deoxy-beta-D-erythro-pentofuranos-5-yl)oxy)methoxyphosphinyl)acetic acid propyl ester oxide
Uniqueness
The ethyl ester oxide variant of this compound may exhibit different solubility, reactivity, and biological activity compared to its methyl and propyl counterparts. These differences can be attributed to the varying alkyl chain lengths, which can influence the compound’s overall properties and interactions.
特性
CAS番号 |
115365-19-0 |
|---|---|
分子式 |
C15H23N2O9P |
分子量 |
406.32 g/mol |
IUPAC名 |
ethyl 2-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methoxyphosphoryl]acetate |
InChI |
InChI=1S/C15H23N2O9P/c1-4-24-13(19)8-27(22,23-3)25-7-11-10(18)5-12(26-11)17-6-9(2)14(20)16-15(17)21/h6,10-12,18H,4-5,7-8H2,1-3H3,(H,16,20,21)/t10-,11+,12+,27?/m0/s1 |
InChIキー |
TWNCWXXDFUWGKI-AXNJWONOSA-N |
異性体SMILES |
CCOC(=O)CP(=O)(OC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)O |
正規SMILES |
CCOC(=O)CP(=O)(OC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


